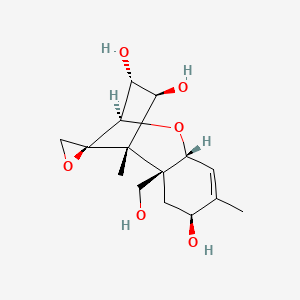
T-2 Tetraol
Descripción general
Descripción
T-2 Tetrol: es un metabolito de la toxina T-2, que es una micotoxina tricotecénica tipo A producida por diversas especies de hongos Fusarium, como Fusarium sporotrichioides, Fusarium poae, Fusarium equiseti y Fusarium acuminatum . T-2 Tetrol es conocido por sus propiedades tóxicas y a menudo se estudia en el contexto de la seguridad alimentaria y la toxicología debido a su presencia en cereales y granos contaminados .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: T-2 Tetrol puede sintetizarse mediante la hidrólisis alcalina de la toxina T-2 . La reacción implica el uso de condiciones alcalinas para descomponer la toxina T-2 en sus metabolitos, incluido T-2 Tetrol. La separación y el aislamiento de las toxinas crudas se logran utilizando cromatografía de partición centrífuga rápida (FCPC), que es una herramienta eficiente para la purificación a gran escala de productos naturales .
Métodos de Producción Industrial: La producción a gran escala de T-2 Tetrol implica la producción biosintética de toxina T-2 con cultivos de Fusarium sporotrichioides. La toxina T-2 se somete entonces a hidrólisis alcalina para producir T-2 Tetrol . Este método permite la producción de varios cientos de miligramos de T-2 Tetrol, que pueden utilizarse para futuras investigaciones y análisis .
Análisis De Reacciones Químicas
Tipos de Reacciones: T-2 Tetrol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio se pueden utilizar para oxidar T-2 Tetrol.
Reducción: Agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan para reducir T-2 Tetrol.
Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como halógenos y agentes alquilantes.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y deshidroxilados de T-2 Tetrol .
Aplicaciones Científicas De Investigación
Química: T-2 Tetrol se utiliza como un estándar en química analítica para la detección y cuantificación de micotoxinas en alimentos y piensos . También se utiliza en estudios relacionados con la síntesis y caracterización de micotoxinas tricotecénicas.
Biología: En la investigación biológica, T-2 Tetrol se estudia por sus efectos tóxicos en las células y los organismos. Se utiliza para investigar los mecanismos de toxicidad inducida por micotoxinas y para desarrollar métodos de desintoxicación y mitigación .
Medicina: T-2 Tetrol se utiliza en la investigación médica para estudiar sus efectos en la salud humana y animal. Es particularmente importante para comprender los efectos inmunotóxicos, neurotóxicos y reproductivos de las micotoxinas tricotecénicas .
Industria: En la industria alimentaria y de piensos, T-2 Tetrol se utiliza para controlar y monitorear la contaminación por micotoxinas en los cereales y los granos. También se utiliza en el desarrollo de métodos y estándares de detección de micotoxinas .
Mecanismo De Acción
T-2 Tetrol ejerce sus efectos a través de varios objetivos y vías moleculares. Induce estrés oxidativo al disminuir los niveles de glutatión y afectar las actividades de las enzimas antioxidantes como la glutatión peroxidasa, la glutatión S-transferasa, la catalasa y la superóxido dismutasa . Este estrés oxidativo conduce a daño celular y toxicidad. Además, T-2 Tetrol puede interferir con la síntesis de proteínas e inducir la apoptosis a través de la activación de varias vías de señalización .
Comparación Con Compuestos Similares
Compuestos Similares:
Toxina HT-2: Otro metabolito de la toxina T-2 con propiedades tóxicas similares.
Neosolaniol: Una micotoxina tricotecénica con estructura química y toxicidad similares.
T-2 Triol: Un derivado hidroxilado de la toxina T-2 con efectos biológicos similares.
Singularidad: T-2 Tetrol es único debido a su patrón específico de hidroxilación, que afecta su reactividad química y su actividad biológica. En comparación con otros compuestos similares, T-2 Tetrol tiene propiedades toxicológicas distintas y a menudo se utiliza como un marcador de la contaminación por toxina T-2 en alimentos y piensos .
Propiedades
IUPAC Name |
(1S,2R,4S,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3/t8-,9+,10+,11+,12+,13+,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZBJSXSOISTF-LYFQSNBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34114-99-3 | |
| Record name | T-2 tetraol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-2 TOXIN TETRAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z00UFS2AP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


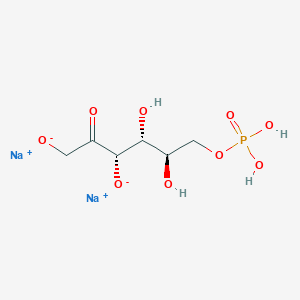
![7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-Hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-YL]-5Z-heptenoic acid](/img/structure/B8054923.png)
![sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate](/img/structure/B8054931.png)



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8054961.png)
![2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-3H-purin-6-one](/img/structure/B8054964.png)

![sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate](/img/structure/B8054971.png)
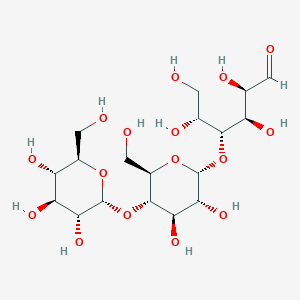
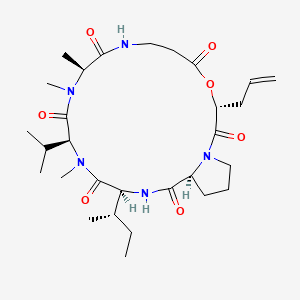
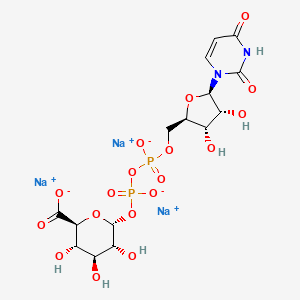
![3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-4-one](/img/structure/B8055006.png)
